molecular formula C4H9N5 B2978446 (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine CAS No. 2227906-07-0

(2R)-1-(2H-Tetrazol-5-yl)propan-2-amine

Cat. No.: B2978446
CAS No.: 2227906-07-0
M. Wt: 127.151
InChI Key: AQORIANGFJTCON-GSVOUGTGSA-N
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Description

(2R)-1-(2H-Tetrazol-5-yl)propan-2-amine is a chiral compound featuring a tetrazole ring attached to a propan-2-amine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. One common method involves the use of chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Amines, reduced tetrazole derivatives.

    Substitution Products: Functionalized tetrazole derivatives.

Scientific Research Applications

(2R)-1-(2H-Tetrazol-5-yl)propan-2-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: Incorporated into polymers and other materials to enhance properties such as stability and reactivity.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction or metabolic processes, depending on its binding affinity and specificity.

Comparison with Similar Compounds

    (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine: The enantiomer of the compound, with different stereochemistry.

    1-(2H-Tetrazol-5-yl)ethanamine: A structurally similar compound with a shorter carbon chain.

    1-(2H-Tetrazol-5-yl)butan-2-amine: A compound with a longer carbon chain.

Uniqueness: (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the tetrazole ring also provides distinct properties that are not observed in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

(2R)-1-(2H-tetrazol-5-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORIANGFJTCON-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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